(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

Catalog No.
S681437
CAS No.
346440-54-8
M.F
C15H22N2O
M. Wt
246.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imida...

CAS Number

346440-54-8

Product Name

(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone

IUPAC Name

(2S,5S)-5-benzyl-2-tert-butyl-3-methylimidazolidin-4-one

Molecular Formula

C15H22N2O

Molecular Weight

246.35 g/mol

InChI

InChI=1S/C15H22N2O/c1-15(2,3)14-16-12(13(18)17(14)4)10-11-8-6-5-7-9-11/h5-9,12,14,16H,10H2,1-4H3/t12-,14-/m0/s1

InChI Key

SKHPYKHVYFTIOI-JSGCOSHPSA-N

SMILES

CC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1NC(C(=O)N1C)CC2=CC=CC=C2

Isomeric SMILES

CC(C)(C)[C@H]1N[C@H](C(=O)N1C)CC2=CC=CC=C2

(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is a chiral compound characterized by its unique imidazolidinone structure. It has the molecular formula C₁₅H₂₂N₂O and a molecular weight of approximately 250.35 g/mol. This compound appears as a white to light yellow powder or crystal and is notable for its optical purity, typically exceeding 98% in HPLC analyses . The chiral centers at the 2 and 5 positions contribute significantly to its stereochemical properties, making it valuable in asymmetric synthesis.

MI catalyst functions by activating substrates through reversible formation of a chiral enamine intermediate. This intermediate directs the reaction pathway and influences the stereochemical outcome of the reaction []. The specific details of the mechanism can vary depending on the reaction being catalyzed.

, particularly in the realm of asymmetric catalysis. Notably, it has been employed in:

  • Friedel-Crafts reactions: Serving as a catalyst for electrophilic aromatic substitutions.
  • Mukaiyama-Michael reactions: Facilitating the addition of nucleophiles to α,β-unsaturated carbonyl compounds.
  • Chiral transformations: Its structure allows for selective formation of enantiomers in multi-step synthesis processes .

While specific biological activities of (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone are not extensively documented, its role as a catalyst in organic synthesis implies potential applications in drug development and medicinal chemistry. Chiral catalysts are crucial for synthesizing biologically active compounds with high enantiomeric purity, which is essential for pharmacological efficacy and safety.

Several synthetic routes have been developed for producing (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone. Key methods include:

  • From Pivaldehyde: A notable method involves the reaction of pivaldehyde with appropriate amines and subsequent cyclization to form the imidazolidinone framework .
  • MacMillan's Catalytic Approach: This method utilizes the compound as a chiral organocatalyst in various asymmetric transformations, showcasing its utility in synthesizing complex molecules .

(2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone is primarily used as:

  • Chiral Catalyst: It is recognized as a second-generation MacMillan catalyst, facilitating asymmetric synthesis in organic chemistry.
  • Building Block: The compound serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals due to its chiral properties .

Several compounds share structural similarities with (2S,5S)-(-)-2-tert-Butyl-3-methyl-5-benzyl-4-imidazolidinone. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(2R,5R)-(+)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinoneEnantiomeric counterpartDifferent optical activity
1,3-DiphenylureaUrea derivative with similar catalytic propertiesNon-chiral; broader application range
(S,S)-N-Boc-N'-benzylureaUrea-based chiral catalystDifferent functional groups affecting reactivity

The uniqueness of (2S,5S)-(-)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone lies in its specific stereochemistry and its role as an organocatalyst, which enhances selectivity in synthetic pathways compared to other similar compounds. Its effectiveness in asymmetric synthesis makes it a valuable tool in organic chemistry.

XLogP3

3

UNII

8LC842A6QP

Other CAS

346440-54-8

Wikipedia

(2S,5S)-5-benzyl-2-tert-butyl-3-methyl-4-imidazolidinone

Dates

Modify: 2023-08-15

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